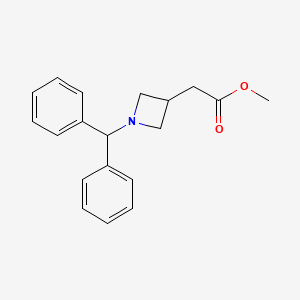

Methyl 1-diphenylmethyl-3-azetidine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGUTIOZGWBZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 1-diphenylmethyl-3-azetidine acetate: A Privileged Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, solubility, and target-binding affinity.[1][2] Consequently, the azetidine motif is a privileged scaffold found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] This guide provides a comprehensive technical overview of Methyl 1-diphenylmethyl-3-azetidine acetate, a novel compound featuring the azetidine core. We will explore a robust synthetic pathway, predict its physicochemical properties based on analogous structures, and discuss its significant potential in the field of central nervous system (CNS) drug discovery, particularly as a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3]

The Strategic Importance of the Azetidine Scaffold

Azetidine derivatives are increasingly sought after in pharmaceutical research for their ability to confer unique structural and functional advantages to bioactive molecules.[4] The constrained nature of the four-membered ring system can improve binding affinity to protein targets and enhance metabolic stability when compared to more flexible acyclic counterparts.[4][5] This has led to their successful incorporation into a wide range of therapeutic agents targeting everything from cancer to infectious diseases and inflammation.[1]

The specific compound of interest, this compound, combines three key pharmacophoric elements:

-

The Azetidine Ring: Provides a rigid, sp³-rich core, improving drug-like properties.[1]

-

The (Azetidin-3-yl)acetic acid Moiety: This functional group serves as a conformationally constrained analogue of GABA, a major inhibitory neurotransmitter in the CNS.[3] Molecules with this feature are of high interest for developing modulators of GABAergic signaling, with potential applications in epilepsy, anxiety, and other neurological disorders.

-

The N-diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group is a classic feature of many CNS-active drugs, including antihistamines and anticholinergics. It is known to facilitate passage across the blood-brain barrier and can contribute significantly to receptor binding.

The convergence of these three features makes this compound a compelling candidate for investigation as a novel CNS agent.

Proposed Synthesis Pathway

While a direct synthesis for this compound is not explicitly documented in the literature, a scientifically sound and efficient pathway can be constructed from established methodologies for analogous azetidine derivatives.[3][6] The proposed multi-step synthesis begins with the commercially available 1-Boc-3-azetidinone.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This initial step utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the methyl acetate side chain onto the azetidine core. The HWE reaction is a reliable method for forming carbon-carbon double bonds from ketones and stabilized phosphonate ylides.[3]

-

Reagents and Materials: Sodium hydride (60% dispersion in mineral oil), dry Tetrahydrofuran (THF), Methyl 2-(dimethoxyphosphoryl)acetate, 1-Boc-3-azetidinone, Water, Ethyl acetate.

-

Procedure:

-

Suspend sodium hydride (1.05 eq) in dry THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to allow for the formation of the phosphonate ylide.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF to the reaction mixture.

-

Stir the resulting mixture for 1 hour at room temperature. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (silica gel) to obtain the desired alkene.[3]

-

Step 2: Reduction of the Alkene and Deprotection of the Boc Group

The exocyclic double bond is reduced to a single bond, and the Boc protecting group is subsequently removed under acidic conditions.

-

Reagents and Materials: Product from Step 1, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas, Hydrochloric acid (HCl) in 1,4-dioxane.

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add 10% Pd/C catalyst (catalytic amount).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting residue in a minimal amount of 1,4-dioxane and treat with an excess of 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure to yield methyl 3-azetidineacetate hydrochloride salt.

-

Step 3: N-Alkylation with Diphenylmethyl Bromide

The final step involves the N-alkylation of the secondary amine of the azetidine ring with diphenylmethyl bromide (also known as benzhydryl bromide) to yield the target compound.

-

Reagents and Materials: Methyl 3-azetidineacetate hydrochloride, Diphenylmethyl bromide, a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), Acetonitrile.

-

Procedure:

-

Suspend the methyl 3-azetidineacetate hydrochloride salt in acetonitrile.

-

Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the alkylation.

-

Add diphenylmethyl bromide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

-

Once complete, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to afford the final product, this compound.

-

Synthesis Workflow Diagram

Caption: A tiered workflow for evaluating the CNS activity of the target compound.

Conclusion

This compound represents a molecule of significant interest for drug discovery professionals. By leveraging the privileged azetidine scaffold and combining it with pharmacophores known for CNS activity, this compound stands as a promising candidate for development as a novel modulator of the GABAergic system. The synthetic route outlined in this guide is robust and based on established chemical principles, providing a clear path for its synthesis and subsequent biological evaluation. Further investigation into this and related azetidine derivatives is highly warranted and could lead to the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

- Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.

- Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

- Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

-

Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.

- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

-

ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available at: [Link]

- Synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)azetidine oxalate [1:1]. (n.d.).

-

LookChem. (n.d.). Cas 913814-30-9, Azetidine, 1-(diphenylMethyl)-3-phenyl-. Available at: [Link]

- International Journal of Pharmacy and Life Sciences. (2021). Synthesis, Characterization and Antimicrobial activity of Azetidine derivatives.

- PubChemLite. (n.d.). 1-(diphenylmethyl)azetidine-3-carboxylic acid (C17H17NO2).

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 6. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

The Strategic Deployment of Methyl 1-diphenylmethyl-3-azetidine acetate in Modern Organic Synthesis: An In-depth Technical Guide

Foreword: The Azetidine Scaffold - A Privileged Motif in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the pursuit of novel chemical entities with enhanced therapeutic profiles is a constant endeavor. In this context, the deliberate incorporation of strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity, improved metabolic stability, and enhanced aqueous solubility compared to more conventional, larger saturated heterocycles.[2] This guide focuses on a particularly valuable building block, Methyl 1-diphenylmethyl-3-azetidine acetate , and delineates its synthesis, reactivity, and strategic application in the construction of complex molecular architectures.

The Building Block: Understanding this compound

This compound is a versatile synthetic intermediate characterized by a central azetidine core. The nitrogen atom is protected by a bulky diphenylmethyl (also known as benzhydryl) group, which serves to stabilize the molecule and prevent unwanted side reactions during synthesis. The C3 position of the azetidine ring is functionalized with a methyl acetate group, providing a convenient handle for further chemical transformations.

The strategic combination of these features makes this building block highly valuable. The diphenylmethyl group, while robust under many conditions, can be selectively removed to unmask the secondary amine for subsequent functionalization. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and the coupling of this azetidine-containing fragment to other parts of a target molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Appearance | Expected to be a solid or oil |

| Key Functional Groups | Azetidine, Ester, Diphenylmethyl |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable and efficient pathway, commencing with the commercially available 1-(diphenylmethyl)-3-azetidinone.

Overall Synthetic Scheme

Caption: Synthetic route to this compound.

Step 1: Horner-Wadsworth-Emmons Olefination

The initial step involves the conversion of the ketone functionality of 1-(diphenylmethyl)-3-azetidinone into an exocyclic α,β-unsaturated ester via the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This olefination reaction is highly reliable for generating alkenes from ketones and aldehydes.

Protocol:

-

Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.

-

Olefination: To the freshly prepared ylide solution, add a solution of 1-(diphenylmethyl)-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 2-(1-(diphenylmethyl)azetidin-3-ylidene)acetate as the desired product.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the phosphonate ester to generate the reactive carbanion (ylide).

-

Anhydrous conditions are essential as the ylide is highly reactive towards water.

-

The reaction is typically run at or below room temperature to control the exothermicity and prevent side reactions. The HWE reaction generally favors the formation of the (E)-alkene.[4]

Step 2: Catalytic Hydrogenation

The final step involves the reduction of the exocyclic double bond of the α,β-unsaturated ester to yield the saturated target compound. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity.

Protocol:

-

Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve Methyl 2-(1-(diphenylmethyl)azetidin-3-ylidene)acetate (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield This compound . The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds.

-

The use of hydrogen gas provides the reducing equivalents for the reaction.

-

The reaction is typically performed at room temperature and moderate pressure, which are mild conditions that are unlikely to affect the other functional groups in the molecule.

Strategic Applications in Organic Synthesis

This compound is a versatile building block that can be elaborated in several ways to access more complex and biologically relevant molecules.

Hydrolysis and Amide Coupling

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under standard basic conditions (e.g., LiOH in THF/water). This carboxylic acid is a valuable intermediate for the synthesis of amides, which are prevalent in many pharmaceutical agents.

Sources

"CAS number and chemical properties of Methyl 1-diphenylmethyl-3-azetidine acetate"

This guide provides a comprehensive technical overview of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate, a key intermediate in contemporary organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, and applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Introduction and Chemical Identity

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate, also known by its synonym 1-Benzhydryl-azetidine-3-carboxylic acid methyl ester, is a polysubstituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry due to its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. The incorporation of a bulky diphenylmethyl (or benzhydryl) group on the nitrogen atom significantly influences the compound's lipophilicity and steric profile, making it a valuable building block for a diverse range of complex molecular architectures.

The unambiguous identification of this compound is crucial for regulatory compliance, reproducibility of experimental results, and clear communication within the scientific community.

CAS Number: 53871-06-0[1]

Synonyms:

-

1-Benzhydryl-azetidine-3-carboxylic acid methyl ester

-

N-Benzhydrylazetidine-3-carboxylic acid methyl ester

-

Methyl 1-benzhydrylazetidine-3-carboxylate

-

1-(Diphenylmethyl)azetidine-3-carboxylic acid methyl ester

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is fundamental for its handling, reaction optimization, and formulation. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉NO₂ | [1] |

| Molecular Weight | 281.35 g/mol | [1] |

| Melting Point | 67-70 °C | [2] |

| Boiling Point | 365.6 °C at 760 mmHg | [2] |

| Density | 1.163 g/cm³ | [2] |

| Exact Mass | 281.14200 u | [2] |

| InChI Key | CNJNDJUSCWVDNF-UHFFFAOYSA-N | [2] |

These properties indicate that Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is a solid at room temperature with a relatively high boiling point, consistent with its molecular weight and structure. Its moderate lipophilicity, suggested by the benzhydryl group, influences its solubility in common organic solvents.

Synthesis and Reactivity

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is typically synthesized from its corresponding carboxylic acid precursor, 1-(diphenylmethyl)azetidine-3-carboxylic acid (CAS: 36476-87-6)[3][4]. The esterification can be achieved through standard methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid.

Illustrative Synthetic Pathway: Esterification

The following diagram illustrates the straightforward synthesis of the target compound from its carboxylic acid precursor.

Caption: Fischer esterification of 1-(diphenylmethyl)azetidine-3-carboxylic acid.

Key Reactivity and Downstream Applications

The primary utility of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate lies in its role as a versatile intermediate. The ester functional group can be readily transformed into a variety of other functionalities, providing access to a wide array of novel azetidine derivatives.

A notable example of its reactivity is its reduction to the corresponding primary alcohol, (1-(diphenylmethyl)azetidin-3-yl)methanol. This transformation is a critical step in the synthesis of more complex molecules.

This protocol is based on a documented synthesis and illustrates a common use of the title compound[5].

Objective: To reduce the methyl ester of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate to the corresponding primary alcohol.

Materials:

-

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (approx. 4.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Water (deionized)

-

4N aqueous solution of sodium hydroxide (NaOH)

Procedure:

-

To a solution of lithium aluminum hydride in anhydrous tetrahydrofuran, cooled under an inert atmosphere (e.g., nitrogen or argon) in an ice bath, a solution of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate in anhydrous tetrahydrofuran is added dropwise over a period of 10-15 minutes, ensuring the temperature is maintained at or near 0 °C.

-

The reaction mixture is stirred at this temperature for approximately 3.5 hours.

-

While maintaining cooling in an ice bath, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 4N aqueous solution of sodium hydroxide, and finally another portion of water.

-

The resulting mixture is stirred for an additional 20-30 minutes to ensure complete quenching and precipitation of aluminum salts.

-

The precipitated inorganic solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product, (1-(diphenylmethyl)azetidin-3-yl)methanol, as an oily substance.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. The identity and purity of the product can be confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

The following diagram illustrates the workflow for this reduction reaction.

Caption: Workflow for the reduction of Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate.

Conclusion

Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for the synthesis of a wide range of more complex azetidine derivatives, particularly in the context of pharmaceutical research and development. The synthetic protocols derived from this compound are robust and scalable, further cementing its importance in the field of organic chemistry.

References

-

1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem. [Link]

Sources

- 1. 53871-06-0 CAS MSDS (METHYL 1-(DIPHENYLMETHYL)AZETIDINE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Pharmaceutical Applications of Substituted Azetidines

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain and distinct three-dimensional geometry impart unique physicochemical properties that are highly advantageous for medicinal chemistry.[1] This guide provides a comprehensive overview of the expanding role of substituted azetidines in pharmaceuticals, exploring their applications across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. We will delve into the specific advantages of the azetidine scaffold, examine its incorporation into approved drugs, and present detailed synthetic and analytical protocols to provide a practical resource for researchers and drug development professionals.

Introduction: The Azetidine Scaffold - A Privileged Structure in Drug Discovery

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has garnered significant attention in medicinal chemistry for its unique combination of properties.[1] Its strained nature and non-planar conformation provide a rigid scaffold that can effectively orient substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1]

Physicochemical Properties and Advantages

The incorporation of an azetidine moiety into a drug candidate can offer several benefits:

-

Improved Solubility and Physicochemical Profile: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for drug absorption and distribution.

-

Enhanced Metabolic Stability: The compact and rigid structure of the azetidine ring can sterically hinder metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.[1]

-

Reduced Lipophilicity: Compared to larger cyclic or acyclic amines, the azetidine scaffold can help to control lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

The Azetidine Ring as a Bioisostere

The azetidine ring is often employed as a bioisosteric replacement for other common functional groups in drug molecules. For instance, it can serve as a constrained analog of a propyl or isopropyl group, or as a replacement for a piperidine or pyrrolidine ring. This bioisosteric substitution can lead to improved potency, selectivity, and pharmacokinetic properties.

General Strategies for the Synthesis of Substituted Azetidines

The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, a number of reliable synthetic methods have been developed. A common approach involves the cyclization of a γ-amino alcohol or a related precursor.

Therapeutic Applications of Substituted Azetidines

The versatility of the azetidine scaffold has led to its exploration in a wide range of therapeutic areas.[1]

Azetidines in Oncology

Substituted azetidines have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2]

-

Mechanism of Action: Azetidine-containing compounds have been designed to target various cancer-related pathways. One notable example is their role as tubulin polymerization inhibitors.[2] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

-

Key Examples and Structure-Activity Relationships (SAR): TZT-1027 is a synthetic analogue of dolastatin 10 that incorporates a 3-aryl-azetidine moiety.[2] In preclinical studies, analogues of TZT-1027 have exhibited potent antiproliferative activities. For instance, compound 1a in a specific study showed IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[2] However, in vivo studies with this compound revealed challenges with efficacy and pharmacokinetics, highlighting the importance of further optimization.[2]

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (nM) | Reference |

| 1a | Tubulin Polymerization Inhibitor | A549 (Lung) | 2.2 | [2] |

| 1a | Tubulin Polymerization Inhibitor | HCT116 (Colon) | 2.1 | [2] |

| 1b-1g | Tubulin Polymerization Inhibitor | A549 (Lung) | ~44 - 66 | [2] |

Azetidines as Antimicrobial Agents

The azetidine scaffold is also a key component of several antibacterial agents, most notably in the form of azetidin-2-ones (β-lactams).[3]

-

Antibacterial Applications: The β-lactam ring is the cornerstone of a major class of antibiotics that includes penicillins and cephalosporins. These drugs inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins. While many approved β-lactam drugs feature a condensed azetidine ring, monocyclic azetidin-2-ones are also being explored.[3] Furthermore, combining the azetidine ring with other antibacterial pharmacophores, such as quinolones, has yielded compounds with potent activity against resistant bacterial strains.[3]

Azetidines in Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to cross the blood-brain barrier and its conformational rigidity make it an attractive framework for designing CNS-active drugs.[1]

-

Targeting CNS Receptors and Transporters: Azetidine derivatives have been developed as muscarinic receptor antagonists and have shown potential in modulating nicotinic acetylcholine receptors.[1] These targets are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression.

FDA-Approved Drugs Containing the Azetidine Moiety

The successful incorporation of the azetidine scaffold into several FDA-approved drugs underscores its therapeutic value.[1]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Baricitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor |

| Cobimetinib | Melanoma | MEK inhibitor |

| Azelnidipine | Hypertension | Calcium channel blocker |

| Sarolaner | Veterinary antiparasitic | Isoxazoline insecticide/acaricide |

These examples demonstrate the broad utility of the azetidine ring in enhancing the pharmacokinetic and pharmacodynamic properties of drugs across different therapeutic classes.[1]

Case Study: In-depth Experimental Protocol

To provide a practical context, this section outlines a general workflow for the synthesis and initial biological evaluation of a novel substituted azetidine derivative.

Synthesis of a 3-Aryl-Azetidine Derivative

This protocol is a generalized representation based on established synthetic routes.

Step 1: Synthesis of the Sulfonylhydrazone

-

Dissolve the corresponding sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) at 0 °C.

-

Add hydrazine hydrate (2.5 equiv) dropwise.

-

Stir the reaction mixture at 0 °C until completion, monitored by thin-layer chromatography (TLC).

-

Dilute the mixture with ethyl acetate (EtOAc), wash with brine, dry over sodium sulfate (Na2SO4), and concentrate in vacuo to yield the sulfonylhydrazide.

-

Dissolve the sulfonylhydrazide in methanol (MeOH) and add the desired ketone (1.0 equiv).

-

Stir at room temperature until completion (monitored by TLC) and remove the solvent in vacuo to obtain the sulfonylhydrazone.

Step 2: Metal-Free Coupling with Boronic Acid

-

Combine the sulfonylhydrazone (1.0 equiv), boronic acid (1.5 equiv), and cesium carbonate (1.5 equiv) in an oven-dried tube under vacuum.

-

Backfill with argon and add dry, degassed 1,4-dioxane.

-

Seal the tube and heat to 110 °C for 18 hours.

-

Cool to room temperature, quench with saturated aqueous sodium bicarbonate (NaHCO3), and extract with dichloromethane (CH2Cl2).

-

Dry the organic phase over magnesium sulfate (MgSO4), concentrate in vacuo, and purify by flash column chromatography to yield the N-Boc protected 3-aryl-azetidine.

Step 3: Deprotection and Coupling

-

Dissolve the N-Boc protected azetidine in a 1:1 mixture of CH2Cl2 and trifluoroacetic acid (TFA) at 0 °C.

-

Stir for 1 hour at room temperature and concentrate in vacuo to obtain the TFA salt.

-

In a separate flask, activate a carboxylic acid with a coupling reagent such as HATU.

-

Add the azetidine TFA salt and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir for 12 hours at room temperature, then perform an aqueous workup and purify by column chromatography to obtain the final substituted azetidine product.

In Vitro Biological Evaluation: Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549 or HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized azetidine compound in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Challenges

The field of azetidine chemistry continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods.[1] The exploration of novel substitution patterns on the azetidine ring will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles.

Key challenges that remain include:

-

Scalable Synthesis: Developing cost-effective and scalable synthetic routes for the production of complex azetidine derivatives is crucial for their translation into clinical candidates.

-

Understanding SAR: A deeper understanding of the structure-activity relationships for different classes of azetidine-containing compounds will guide the design of more potent and selective molecules.

-

Predictive Modeling: The use of computational chemistry and machine learning to predict the ADME and toxicological properties of novel azetidine derivatives will be instrumental in accelerating the drug discovery process.

Conclusion

Substituted azetidines represent a valuable and increasingly important class of scaffolds in pharmaceutical research. Their unique structural and physicochemical properties have led to their successful incorporation into a diverse range of therapeutic agents. As synthetic methodologies continue to advance and our understanding of their biological activities deepens, azetidine-containing compounds are poised to make an even greater impact on the future of medicine.

References

-

Cai, G., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of the 1-Diphenylmethyl-3-Azetidine Moiety

Introduction: The Azetidine Ring in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can enhance aqueous solubility, metabolic stability, and target engagement.[3][4] The 1-diphenylmethyl-3-azetidine moiety, in particular, serves as a versatile building block, where the diphenylmethyl (benzhydryl) group acts as a readily cleavable protecting group, allowing for late-stage functionalization of the azetidine nitrogen. This guide provides a comprehensive analysis of the stability and reactivity of this core, offering insights for researchers, scientists, and drug development professionals.

I. The Dichotomy of Stability: Ring Strain vs. N-Substitution

The chemical behavior of the 1-diphenylmethyl-3-azetidine core is governed by a delicate balance between the inherent strain of the four-membered ring and the electronic and steric influence of its substituents.

The Influence of Ring Strain

Azetidines possess a significant amount of ring strain (approximately 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine counterparts but more stable than the highly reactive three-membered aziridines.[5] This ring strain is a double-edged sword; it provides a driving force for ring-opening reactions, which can be a potential liability, but it also presents opportunities for unique chemical transformations.

The Role of the 1-Diphenylmethyl (Benzhydryl) Group

The bulky diphenylmethyl group on the nitrogen atom serves several crucial functions:

-

Steric Shielding: It provides steric hindrance, which can protect the azetidine ring from certain nucleophilic attacks and enzymatic degradation, thereby enhancing metabolic stability.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the two phenyl rings reduces the basicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. This has profound implications for its stability in acidic media.

-

A Handle for Deprotection: The benzhydryl group can be selectively removed under various conditions, unmasking the secondary amine for further functionalization.

II. Chemical Reactivity: A Toolkit for Molecular Scaffolding

The 1-diphenylmethyl-3-azetidine moiety is a versatile platform for chemical modification. The reactivity can be broadly categorized into reactions involving the azetidine ring and transformations at the 3-position.

Reactions at the 3-Position: Building Molecular Diversity

The 3-position of the azetidine ring is a prime location for introducing chemical diversity. Starting from key intermediates like 1-diphenylmethyl-3-hydroxyazetidine or 1-diphenylmethyl-3-azetidinone, a wide array of functionalities can be installed.

Protocol 1: Synthesis of 1-Diphenylmethyl-3-hydroxyazetidine [6]

A robust, one-pot synthesis from benzhydrylamine and epichlorohydrin allows for multi-kilogram scale production. The process involves the initial reaction of benzhydrylamine with epichlorohydrin, followed by in-situ cyclization to yield the desired product with high purity and yield (typically around 80%).

Protocol 2: Oxidation to 1-Diphenylmethyl-3-azetidinone [7]

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and a suitable organic solvent like dichloromethane (CH₂Cl₂).

-

Add a mild oxidizing agent, such as a sulfur trioxide pyridine complex or a carbodiimide-based reagent (e.g., DCC with a catalytic amount of acid).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 1-diphenylmethyl-3-azetidinone.[8]

The hydroxyl group at the 3-position can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

Protocol 3: Synthesis of 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate [9]

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., acetonitrile) and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Monitor the reaction by HPLC or TLC. Upon completion, quench the reaction with water.

-

The product, being a solid, will precipitate and can be collected by filtration.

This mesylate is a versatile intermediate for introducing various nucleophiles, such as azides, cyanides, and amines, at the 3-position. For instance, treatment with sodium azide can introduce an azido group, which can then be reduced to an amine.

Ring-Opening Reactions: A Potential Pitfall and Synthetic Opportunity

The inherent ring strain makes the 1-diphenylmethyl-3-azetidine moiety susceptible to ring-opening reactions, particularly under acidic conditions.

Protonation of the azetidine nitrogen increases the ring strain and makes the ring susceptible to nucleophilic attack, leading to cleavage of a C-N bond.[8] The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic environments. The diphenylmethyl group, being electron-withdrawing, lowers the pKa of the azetidine nitrogen compared to an N-alkyl substituent, which can paradoxically enhance stability in moderately acidic conditions by reducing the concentration of the protonated, activated form.

However, in the presence of an internal nucleophile, an intramolecular ring-opening can occur. For example, if a pendant amide group is present in a molecule containing the azetidine ring, it can act as a nucleophile, leading to decomposition.[8]

Diagram 1: Proposed Mechanism of Acid-Catalyzed Intramolecular Ring-Opening

Caption: Acid-catalyzed intramolecular ring-opening of a 3-amido-substituted azetidine.

Deprotection of the N-Diphenylmethyl Group

The removal of the benzhydryl group is a key step in the synthetic utility of this moiety, allowing for the introduction of diverse substituents on the azetidine nitrogen.

This is a common method for deprotecting benzhydryl amines.

Protocol 4: Catalytic Hydrogenolysis of the N-Diphenylmethyl Group

-

Dissolve the 1-diphenylmethyl-3-substituted azetidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).

-

Subject the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker, depending on the substrate's reactivity).

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate to obtain the deprotected azetidine.

It is important to note that for certain substrates, particularly those with aryl groups at other positions, hydrogenolysis can sometimes lead to ring opening.[10]

Oxidative methods offer an alternative to hydrogenolysis.

Ozonolysis: Ozone can selectively oxidize the benzhydryl group, leading to its cleavage.[10] This method can be particularly useful when other functional groups in the molecule are sensitive to reduction. The reaction is typically carried out at low temperatures (-78 °C) in a non-participating solvent like dichloromethane, followed by a reductive workup.[10]

N-Bromosuccinimide (NBS): A mild and efficient procedure for the cleavage of the N-benzhydryl group from β-lactams (azetidin-2-ones) has been reported using NBS and a catalytic amount of bromine under light irradiation.[3] This method proceeds via an N-benzhydrol intermediate which is then hydrolyzed. This approach may be adaptable to other azetidine derivatives.

Diagram 2: Deprotection Strategies for the 1-Diphenylmethyl Group

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Methyl 1-diphenylmethyl-3-azetidine acetate

This guide provides a comprehensive overview of the synthetic pathways for Methyl 1-diphenylmethyl-3-azetidine acetate, a key intermediate in pharmaceutical research. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

Azetidine derivatives are crucial structural motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints and physicochemical properties to bioactive molecules. This compound, in particular, serves as a versatile building block. The diphenylmethyl (benzhydryl) group provides steric bulk and lipophilicity, while the azetidine ring acts as a rigid scaffold. The methyl acetate moiety at the 3-position offers a site for further chemical modification, making this compound a valuable precursor for a range of therapeutic agents. This guide will explore the primary synthetic routes to this target molecule, focusing on practical and efficient laboratory-scale preparations.

Strategic Synthetic Approaches

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the formation of the N-benzhydryl bond early in the synthesis, followed by the elaboration of the 3-position of the azetidine ring. Key intermediates in these pathways include 1-benzhydrylazetidin-3-ol and 1-benzhydrylazetidin-3-one.

A prevalent and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed 1-benzhydrylazetidine ring with an acetate equivalent. This approach offers a high degree of convergence and is amenable to scale-up.

Primary Synthetic Pathway: From 1-Benzhydrylazetidin-3-ol

This pathway is one of the most direct and well-documented routes, commencing with the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol. The key transformation is the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an acetate source.

Workflow Diagram

Caption: Synthetic workflow from 1-benzhydrylazetidin-3-ol.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The starting material, 1-benzhydrylazetidin-3-ol, can be synthesized through the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the azetidine ring. An improved, one-pot synthesis has been developed, which is high-yielding (around 80%) and does not require chromatographic purification, making it suitable for large-scale production[1].

Step 2: Activation of the Hydroxyl Group via Mesylation

To facilitate nucleophilic substitution, the hydroxyl group of 1-benzhydrylazetidin-3-ol is converted into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et3N), to neutralize the HCl byproduct.[2]

-

Reaction Setup: To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent) and acetonitrile.

-

Base Addition: Add triethylamine (1.5 equivalents).

-

Cooling: Cool the mixture in an ice-acetone bath to -5 °C.

-

Mesylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Monitoring: Monitor the reaction to completion using HPLC (typically complete within 15 minutes).

-

Workup: Quench the reaction by adding water. Stir the mixture for 2 hours at room temperature.

-

Isolation: Collect the precipitated product by filtration. Wash the filter cake with water and pull dry under vacuum. The product is typically used in the next step without further purification.

Step 3: Nucleophilic Substitution with Acetate

The mesylate intermediate is then subjected to nucleophilic substitution with an acetate source, such as potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration at the C-3 position.

-

Reaction Setup: Dissolve the 1-benzhydrylazetidin-3-yl methanesulfonate (1 equivalent) in DMF.

-

Nucleophile Addition: Add potassium acetate (excess, e.g., 1.5-2 equivalents).

-

Heating: Heat the reaction mixture to facilitate the substitution (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture, and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Approach: Horner-Wadsworth-Emmons Reaction

An alternative strategy involves the construction of the acetate side chain from an azetidin-3-one precursor using a Horner-Wadsworth-Emmons (HWE) reaction. This approach is particularly useful when a variety of substituents at the 3-position are desired.

Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthetic approach.

Step 1: Oxidation to 1-Benzhydrylazetidin-3-one

The synthesis begins with the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one. A common and efficient method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO).[3]

-

Reagent Preparation: In a flask with dichloromethane, add oxalyl chloride (2 equivalents) followed by dimethyl sulfoxide (2 equivalents) at -78 °C and stir for 30 minutes.

-

Substrate Addition: Add a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane dropwise at -78 °C. Stir for 1 hour.

-

Base Quench: Add triethylamine (10 equivalents) to the reaction mixture.

-

Monitoring: Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, allow the reaction to warm to room temperature, wash with water, and extract with dichloromethane. The organic layer is dried and concentrated. The crude product can be purified by crystallization or column chromatography.

Step 2: Horner-Wadsworth-Emmons Reaction

The resulting 1-benzhydrylazetidin-3-one is then reacted with a phosphonate ylide, such as the one derived from methyl 2-(dimethoxyphosphoryl)acetate, to form the α,β-unsaturated ester, methyl (1-benzhydrylazetidin-3-ylidene)acetate. This reaction is highly reliable for forming carbon-carbon double bonds.[4][5]

-

Ylide Formation: To a suspension of sodium hydride (NaH, 1.02 equivalents) in dry tetrahydrofuran (THF), add neat methyl 2-(dimethoxyphosphoryl)acetate (1 equivalent). Stir for 30 minutes.

-

Ketone Addition: Add a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in dry THF. Stir for 1 hour.

-

Quenching: Quench the reaction with the addition of water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the unsaturated ester.

Step 3: Reduction of the Alkene

The final step is the reduction of the carbon-carbon double bond of the α,β-unsaturated ester to yield the target molecule, this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Reaction Setup: Dissolve the methyl (1-benzhydrylazetidin-3-ylidene)acetate in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the final product.

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₇NO | 239.31 | Starting Material | |

| 1-Benzhydrylazetidin-3-one | C₁₆H₁₅NO | 237.29 | Key Intermediate (HWE) | |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | C₁₇H₁₉NO₃S | 317.40 | Activated Intermediate | |

| Methyl (1-benzhydrylazetidin-3-ylidene)acetate | C₁₉H₁₉NO₂ | 293.36 | Unsaturated Intermediate (HWE) | |

| This compound | C₁₉H₂₁NO₂ | 295.38 | Target Molecule |

Conclusion

The synthesis of this compound can be effectively accomplished through well-established synthetic organic methodologies. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The route commencing from 1-benzhydrylazetidin-3-ol via mesylation and subsequent nucleophilic substitution is generally more direct. The Horner-Wadsworth-Emmons approach, while longer, offers greater flexibility for creating analogues with different side chains at the 3-position. Both routes provide reliable access to this important synthetic building block.

References

- Daiichi Sankyo Company, Limited. EP1961750, 2008, A1.

- U.S.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. URL: [Link]

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. URL: [Link]

- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents.

- Synthesis of azetidine derivatives. Google Patents.

-

Synthesis of 1-(diphenylmethyl)-N-methyl-3-azetidinecarboxamide. PrepChem.com. URL: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]

- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Studies on the Biological Activity of Azetidine Acetates

Foreword: The Rising Significance of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry confer favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[1][3] While historically overshadowed by its β-lactam cousins, the broader class of azetidine derivatives is now being extensively explored for a wide array of therapeutic applications, ranging from anticancer and antimicrobial to central nervous system (CNS) disorders.[1][4] This guide will provide an in-depth exploration of a specific subclass, azetidine acetates, delving into their synthesis, diverse biological activities, and the experimental methodologies employed in their evaluation.

I. Synthetic Strategies for Accessing Azetidine Acetate Scaffolds

The construction of the strained azetidine ring presents unique synthetic challenges. However, several robust methods have been developed to access azetidine acetate derivatives, which can be broadly categorized into cyclization reactions and modifications of pre-existing azetidine rings.

Cycloaddition and Cyclization Approaches

A common and effective strategy for forming the azetidine ring is through intramolecular cyclization. One prominent method involves the reaction of a suitable precursor with chloroacetyl chloride in the presence of a base like triethylamine. This approach is particularly useful for synthesizing azetidin-2-one derivatives, which can be further functionalized.[5]

Another powerful technique is the aza-Michael addition to α,β-unsaturated esters. For instance, the reaction of N-Boc-azetidin-3-one can be transformed into methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which then serves as a versatile Michael acceptor for various nucleophiles, leading to a diverse library of 3-substituted azetidine acetates.[6]

Experimental Protocol: Synthesis of Substituted 2-Azetidinones via Cyclocondensation

This protocol describes a general procedure for the synthesis of 3-chloro-2-azetidinones from Schiff bases.

Materials:

-

Appropriate Schiff base (1 equivalent)

-

Triethylamine (TEA) (2 equivalents)

-

Chloroacetyl chloride (2 equivalents)

-

Anhydrous 1,4-dioxane (solvent)

Procedure:

-

Dissolve the Schiff base and triethylamine in anhydrous 1,4-dioxane in a round-bottom flask.

-

Cool the reaction mixture in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution over a period of 20-30 minutes.

-

After the addition is complete, continue stirring the reaction mixture for an additional 3-4 hours at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Pour the concentrated residue into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ether/n-hexane) to yield the desired 2-azetidinone derivative.[7]

Functionalization of the Azetidine Core

Existing azetidine rings can be functionalized to introduce the acetate moiety. For example, azetidine-3-carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst to yield the corresponding azetidine-3-carboxylate esters.[8]

Caption: General synthetic strategies for azetidine acetates.

II. Biological Activities of Azetidine Acetates

Azetidine acetates and their close derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a validated target for anticancer drug discovery.[1] Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[9]

Mechanism of Action: These azetidine derivatives have been shown to irreversibly bind to STAT3, selectively inhibiting its DNA-binding activity.[1][10] Mass spectrometry studies have revealed that these compounds form covalent bonds with cysteine residues, such as Cys426 and Cys468, within the STAT3 protein.[9] This covalent modification disrupts STAT3 dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor progression.[1][9]

Caption: Inhibition of the STAT3 signaling pathway by azetidine acetate derivatives.

Quantitative Data: In Vitro Anticancer Activity of Azetidine-Based STAT3 Inhibitors

| Compound ID | STAT3 EMSA IC₅₀ (µM) | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| H172 (9f) | 0.38 - 0.98 | - | In vitro | - | [1] |

| H182 | 0.38 - 0.98 | - | In vitro | - | [1] |

| 5a | 0.55 | - | In vitro | > 10 (MDA-MB-231) | [11][12] |

| 5o | 0.38 | - | In vitro | > 10 (MDA-MB-231) | [12] |

| 8i | 0.34 | - | In vitro | > 10 (MDA-MB-231) | [12] |

| 7g | - | MDA-MB-231 | Cell Viability | ~1.5 | [12] |

| 9k | - | MDA-MB-231 | Cell Viability | ~1.9 | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete culture medium

-

Azetidine acetate compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the azetidine acetate compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][13]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[13]

Antimicrobial Activity

The 2-azetidinone (β-lactam) ring is a well-established pharmacophore in antibiotic chemistry.[5] Many synthetic azetidine derivatives, particularly those derived from reactions with chloroacetyl chloride, have demonstrated significant antibacterial and antifungal activity.[5][15]

Mechanism of Action: The antibacterial action of β-lactam antibiotics, including many azetidin-2-ones, involves the inhibition of bacterial cell wall synthesis.[16] These compounds act as irreversible inhibitors of transpeptidase, an enzyme essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Quantitative Data: In Vitro Antimicrobial Activity of Azetidinone Derivatives

| Compound ID | Organism | Zone of Inhibition (mm) | Standard Drug | Reference |

| D1 | Escherichia coli | > Ampicillin | Ampicillin | [17] |

| D1 | Staphylococcus aureus | > Ampicillin | Ampicillin | [17] |

| D2 | Pseudomonas aeruginosa | > Ampicillin | Ampicillin | [17] |

| 4e | M. tuberculosis | High Activity | - | [18] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13]

Materials:

-

Sterile Petri plates

-

Mueller-Hinton agar

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Azetidine acetate compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the Mueller-Hinton agar and pour it into sterile Petri plates. Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism to create a lawn culture.[19]

-

Well Creation: Use a sterile cork borer to create uniform wells (6-8 mm in diameter) in the agar.[19]

-

Compound Application: Carefully add a defined volume (e.g., 50-100 µL) of the dissolved azetidine acetate compound at a specific concentration into the designated wells.[13]

-

Controls: Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13]

Activity in Neurological Disorders

Azetidine derivatives are being explored for their potential in treating various neurological disorders. Their conformationally constrained nature makes them attractive scaffolds for designing ligands that can interact with specific receptors and transporters in the central nervous system.[20]

GABA Uptake Inhibition: Certain azetidin-2-ylacetic acid derivatives have been identified as potent inhibitors of GABA transporters (GATs), particularly GAT-1.[13] These transporters are responsible for clearing GABA from the synaptic cleft, and their inhibition can enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety. The structure-activity relationship studies have shown that a lipophilic moiety, such as a 4,4-diphenylbutenyl group, attached to the azetidine nitrogen is crucial for high GAT-1 inhibitory potency.[13]

III. In Vivo Studies and Pharmacokinetic Profile

While a large body of in vitro data exists for azetidine derivatives, in vivo studies are essential to validate their therapeutic potential.

Anticancer Efficacy: In preclinical models of triple-negative breast cancer, systemically administered azetidine-based STAT3 inhibitors have been shown to inhibit tumor growth.[9] Combination therapy of an azetidine derivative with radiation has demonstrated complete blockage of tumor growth and improved survival in syngeneic mouse models.[9]

Pharmacokinetics: The pharmacokinetic properties of azetidine-containing compounds can vary significantly based on their substitution patterns. The azetidine ring itself is generally considered to enhance metabolic stability.[1] For instance, some MerTK inhibitors containing an azetidine-benzoxazole motif have shown good oral bioavailability in mice.[21][22] However, comprehensive pharmacokinetic data for a wide range of azetidine acetates is still an area of active research.[22]

IV. Future Perspectives and Conclusion

The exploratory studies on the biological activity of azetidine acetates have revealed a class of compounds with significant therapeutic potential across multiple disease areas. Their ability to be readily synthesized and functionalized allows for the creation of diverse chemical libraries for high-throughput screening. The promising anticancer activity, particularly through the inhibition of the STAT3 pathway, warrants further investigation and optimization of lead compounds. Similarly, the antimicrobial and CNS-active properties of azetidine acetates highlight their versatility.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective compounds. A deeper understanding of their mechanisms of action, along with comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The continued exploration of the azetidine acetate scaffold is poised to make a significant impact on the landscape of modern drug discovery.

V. References

-

Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

-

Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed, 35276290. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. [Link]

-

Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(2), 1038-1060. [Link]

-

Robichaud, J., et al. (2005). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. PubMed, 15737841. [Link]

-

Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Semantic Scholar. [Link]

-

MTT Cell Viability Assay Protocol. (2013). NCBI Bookshelf. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. [Link]

-

Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld. [Link]

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or oxetan-3-ylidene) acetates. Molecules, 28(3), 1091. [Link]

-

Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed, 33352047. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

-

Assessment of antimicrobial activity. (2019). Protocols.io. [Link]

-

MTT assay protocol. (2023). protocols.io. [Link]

-

Biologically active compounds with azetidine rings. (n.d.). ResearchGate. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls. [Link]

-

Cox, C. D., et al. (2008). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed, 18590823. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed, 34184778. [Link]

-

Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. [Link]

-

Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed, 423198. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2025). ResearchGate. [Link]

-

Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. (2025). ResearchGate. [Link]

-

Azetidines of pharmacological interest. (2025). ResearchGate. [Link]

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. [Link]

-

5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. (n.d.). PubMed. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. [Link]

-

Azetidine analogs synthesis and characterization for antimicrobial activity. (2024). Oreate AI Blog. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. [Link]

-

Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. (n.d.). MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI. [Link]

-

Agar well diffusion assay. (2020). YouTube. [Link]

-

Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI. [Link]

-

Assessment of antimicrobial activity. (2019). Protocols.io. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

-

Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. (2014). PubMed. [Link]

-

Synthesis and biological significance of some 2-azetidinone derivatives. (2025). ResearchGate. [Link]

-

Synthesis and antimicrobial evaluation activity of some new substituted spiro-thiazolidine,Imidazolinone and azetidine derivatives of 5-Bromo Isatine. (2025). ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. (n.d.). ResearchGate. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]